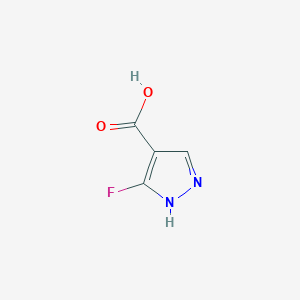

5-fluoro-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C4H3FN2O2 |

|---|---|

Molekulargewicht |

130.08 g/mol |

IUPAC-Name |

5-fluoro-1H-pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C4H3FN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9) |

InChI-Schlüssel |

XIRZYQIURGGFFL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NNC(=C1C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoro-1H-pyrazole with carbon dioxide in the presence of a base to introduce the carboxylic acid group. The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of 5-fluoro-1H-pyrazole-4-carboxylic acid may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of 5-fluoro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to target molecules. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 5-fluoro-1H-pyrazole-4-carboxylic acid with analogous pyrazole-carboxylic acids, highlighting substituent variations and molecular properties:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 5-Fluoro-1H-pyrazole-4-carboxylic acid | 3033277-87-8 | F (5), COOH (4) | C₄H₃FN₂O₂ | 130.08 | High reactivity for fluorinated drugs |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 119083-00-0 | CF₃ (5), CH₃ (1), COOH (4) | C₆H₅F₃N₂O₂ | 194.11 | Enhanced lipophilicity (CF₃ group) |

| 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | 1384427-29-5 | CHF₂ (5), CH₃ (1,3), COOH (4) | C₇H₈F₂N₂O₂ | 190.15 | Dual fluorine substitution; thermal stability |

| 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | 58364-91-3 | OCH₃ (5), CH₃ (1), COOH (3) | C₆H₈N₂O₃ | 156.14 | Electron-donating methoxy group |

| 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | - | CF₃ (5, pyridine), Cl (3), COOH (4) | C₁₂H₅ClF₆N₃O₂ | 372.63 | Heterocyclic hybrid; pesticidal activity |

Key Observations :

- Fluorine vs. Trifluoromethyl Groups : The trifluoromethyl (CF₃) substituent in 119083-00-0 increases lipophilicity and metabolic stability compared to the single fluorine in the parent compound, making it favorable for drug design .

- Positional Isomerism : Shifting the carboxylic acid group from position 4 (in the parent compound) to position 3 (as in 58364-91-3 ) alters hydrogen-bonding patterns and solubility .

- Hybrid Structures : Compounds like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid integrate pyridine and pyrazole rings, enhancing pesticidal efficacy .

Crystallographic and Hydrogen-Bonding Analysis

- 5-Fluoro-1H-pyrazole-4-carboxylic acid forms R₂²(8) hydrogen-bonding motifs between the carboxylic acid and pyrazole N-H groups, stabilizing its crystal lattice .

- In contrast, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (a non-fluorinated analog) exhibits a R₄⁴(12) motif due to additional amine interactions, reducing its melting point by ~20°C compared to the fluorinated derivative .

Biologische Aktivität

5-Fluoro-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Fluoro-1H-pyrazole-4-carboxylic acid features a pyrazole ring with a fluorine atom at the fifth position and a carboxylic acid group at the fourth position. Its molecular formula is C4H4FN3O2, and it exhibits enhanced lipophilicity and stability due to the presence of the fluorine atom, which contributes to its bioactivity.

Biological Activities

1. Antimicrobial Activity

Research indicates that 5-fluoro-1H-pyrazole-4-carboxylic acid demonstrates potent antimicrobial properties. It has been shown to inhibit specific enzymes involved in metabolic pathways, such as succinate dehydrogenase, which are crucial for energy synthesis in pathogens. This mechanism underlies its potential as an antifungal agent .

2. Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies have reported that derivatives of pyrazole can modulate the activity of various enzymes and receptors involved in cancer progression, suggesting potential therapeutic applications in oncology .

The mechanism by which 5-fluoro-1H-pyrazole-4-carboxylic acid exerts its biological effects primarily involves enzyme inhibition and receptor modulation. The fluorine atom enhances the compound's stability and bioavailability, allowing it to interact effectively with biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-fluoro-1H-pyrazole-4-carboxylic acid:

Comparative Analysis with Similar Compounds

The biological activity of 5-fluoro-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives:

| Compound | Structural Features | Notable Activities |

|---|---|---|

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | Contains an amino group | Antimicrobial properties |

| 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid | Ethyl substitution enhances reactivity | Potential anti-inflammatory effects |

| 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid | Methyl substitution affects reactivity | Variability in biological activity |

Q & A

Q. What are the fundamental synthetic routes for 5-fluoro-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves:

- Cyclocondensation : Formation of the pyrazole core via reaction between hydrazine derivatives and 1,3-dicarbonyl compounds under acidic/basic conditions .

- Fluorination : Introduction of fluorine using agents like Selectfluor® or N-fluoropyridinium salts at specific positions (e.g., C5) .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl 5-fluoro-1H-pyrazole-4-carboxylate) under alkaline conditions . Key parameters: Solvent choice (DMF, THF), temperature control (60–100°C), and catalyst screening (e.g., Lewis acids for regioselectivity) .

Q. How is structural characterization performed for this compound?

- X-ray Crystallography : Resolves bond lengths/angles and confirms fluorine placement (e.g., C–F bond distance ~1.34 Å) .

- NMR Spectroscopy : <sup>19</sup>F NMR identifies fluorine environments (δ ≈ -120 to -150 ppm for aromatic F), while <sup>1</sup>H NMR confirms pyrazole ring protons (δ 6.5–8.0 ppm) .

- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹) .

Q. What are the primary challenges in purifying 5-fluoro-1H-pyrazole-4-carboxylic acid?

- Regioselectivity : Separation of isomers (e.g., 4- vs. 5-fluoro derivatives) via column chromatography (silica gel, ethyl acetate/hexane) .

- Acidic Degradation : Use of mild eluents (e.g., 0.1% TFA in acetonitrile) to prevent decarboxylation during HPLC .

- Solubility : Low solubility in non-polar solvents necessitates polar solvents (DMSO, methanol) for recrystallization .

Q. Which analytical methods validate purity and stability?

- HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., decarboxylated analogs) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

- pH-Dependent Stability Studies : Monitor hydrolysis in buffers (pH 2–10) to identify optimal storage conditions (recommended: pH 7.4, 4°C) .

Q. What are the known biological targets of pyrazole-4-carboxylic acid derivatives?

- Enzyme Inhibition : COX-2 (anti-inflammatory), DHFR (antifolate), and kinase targets (anticancer) .

- Antimicrobial Activity : Gram-positive bacteria (MIC ~5–20 µM) via disruption of cell wall synthesis .

- Receptor Binding : Modulates GABAA receptors (neuroactivity) .

Advanced Research Questions

Q. How can regioselectivity in fluorination be optimized during synthesis?

- Electrophilic Fluorination : Use Selectfluor® in polar aprotic solvents (acetonitrile) to favor C5 fluorination over C4 .

- Directed Metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific pyrazole positions before fluorination .

- Computational Guidance : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic attack) .

Q. What strategies address contradictory bioactivity data across analogs?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl at C5 vs. phenyl at N1) to isolate activity drivers .

- Metabolic Profiling : Compare hepatic microsome stability (e.g., CYP450 interactions) to rule out false negatives .

- Crystallographic Analysis : Co-crystallize with target enzymes (e.g., COX-2) to validate binding modes vs. inactive analogs .

Q. How do computational methods enhance understanding of reactivity?

- Molecular Dynamics (MD) : Simulate solvation effects on carboxylate ionization (pKa ~3.5) .

- Docking Studies : Predict binding affinities to DHFR (ΔG ≈ -9 kcal/mol) using AutoDock Vina .

- Reactivity Descriptors : HOMO-LUMO gaps (~5 eV) calculated via Gaussian 09 explain electrophilic/nucleophilic behavior .

Q. What experimental designs resolve low yields in multi-step syntheses?

- Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer for cyclocondensation (yield increase: 60% → 85%) .

- Microwave Assistance : Accelerate fluorination (30 min vs. 12 hr) with precise temperature control .

- DoE (Design of Experiments) : Optimize variables (molar ratios, catalysts) via response surface methodology .

Q. How is this compound applied in drug discovery pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.